N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-({5-[({[4-(CHLORODIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-1,2-THIAZOL-3-YL}SULFANYL)ACETAMIDE
Overview
Description
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) is a complex organic compound that features a cyanoisothiazole core linked to two acetamide groups through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) typically involves multiple steps, starting with the preparation of the cyanoisothiazole core. This core is then functionalized with thiol groups, which are subsequently reacted with acetamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The chloro(difluoro)methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) involves its interaction with molecular targets in biological systems. The cyanoisothiazole core can bind to specific proteins or enzymes, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis(N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)
- 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis(N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)
Uniqueness
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide) is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of chloro(difluoro)methoxy groups enhances its reactivity and potential for substitution reactions, while the cyanoisothiazole core provides a stable framework for various applications .
Properties
IUPAC Name |
2-[[3-[2-[4-[chloro(difluoro)methoxy]anilino]-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F4N4O4S3/c23-21(25,26)35-14-5-1-12(2-6-14)30-17(33)10-37-19-16(9-29)20(39-32-19)38-11-18(34)31-13-3-7-15(8-4-13)36-22(24,27)28/h1-8H,10-11H2,(H,30,33)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCKLPTLGMPMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C#N)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F4N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.